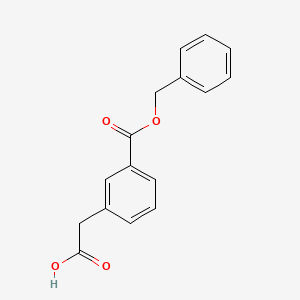
4-(2-Formylphenyl)but-3-yn-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Formylphenyl)but-3-yn-2-yl acetate is an organic compound with the molecular formula C12H10O3 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a butynyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Formylphenyl)but-3-yn-2-yl acetate can be achieved through a multi-step process involving the following key steps:
Formation of 2-Formylphenylacetylene: This can be synthesized by the Sonogashira coupling reaction between 2-iodobenzaldehyde and ethynyltrimethylsilane, followed by desilylation.
Alkylation: The resulting 2-formylphenylacetylene is then subjected to alkylation with 2-bromo-1-acetoxypropane under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Formylphenyl)but-3-yn-2-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(2-Carboxyphenyl)but-3-yn-2-yl acetate.
Reduction: 4-(2-Hydroxymethylphenyl)but-3-yn-2-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Formylphenyl)but-3-yn-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Formylphenyl)but-3-yn-2-yl acetate involves its interaction with various molecular targets depending on the context of its use. For example, in oxidation reactions, the formyl group undergoes electron transfer processes leading to the formation of a carboxylic acid. In biological systems, it may interact with enzymes that catalyze reactions involving formyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylphenyl acetate: Similar structure but lacks the butynyl moiety.
4-(2-Formylphenyl)but-3-yn-2-ol: Similar structure but with a hydroxyl group instead of an acetate group.
Uniqueness
4-(2-Formylphenyl)but-3-yn-2-yl acetate is unique due to the presence of both a formyl group and a butynyl acetate moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Propriétés
Formule moléculaire |
C13H12O3 |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
4-(2-formylphenyl)but-3-yn-2-yl acetate |
InChI |
InChI=1S/C13H12O3/c1-10(16-11(2)15)7-8-12-5-3-4-6-13(12)9-14/h3-6,9-10H,1-2H3 |
Clé InChI |
ACKPEHWBUVOWML-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC1=CC=CC=C1C=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


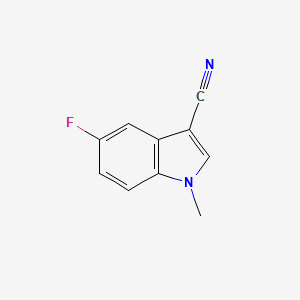
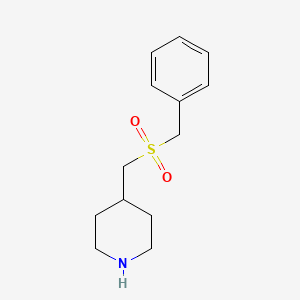
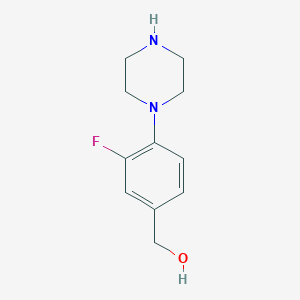
![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)
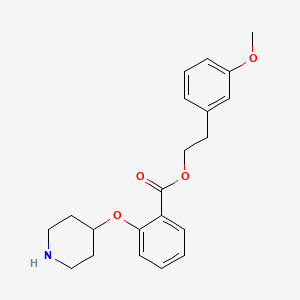
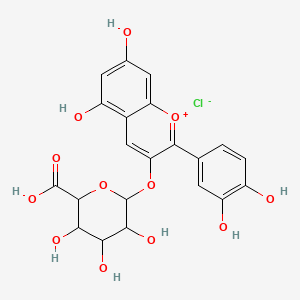


![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)

![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
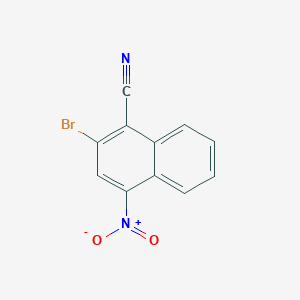
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
